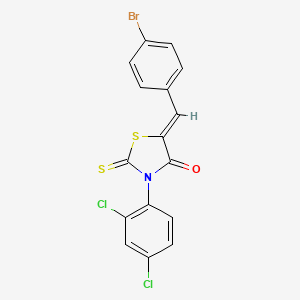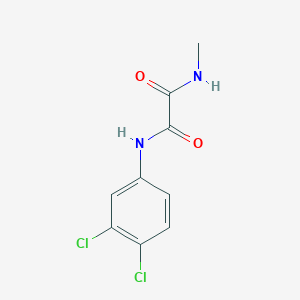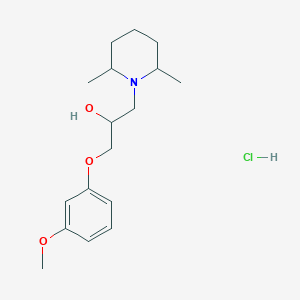
2-(3-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is commonly referred to as BPN or BPN-15606 and is known for its ability to modulate the activity of certain enzymes in the body. In
作用机制
BPN-15606 works by modulating the activity of certain enzymes in the body. Specifically, it inhibits the activity of enzymes known as beta-secretase and cathepsin D, which are involved in the formation of amyloid plaques and cancer cell growth, respectively. By inhibiting these enzymes, BPN-15606 reduces the formation of amyloid plaques and inhibits cancer cell growth and proliferation.
Biochemical and Physiological Effects
BPN-15606 has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce the formation of amyloid plaques in the brain, reduce tumor growth, and improve cognitive function. It has also been shown to have a low toxicity profile, making it a promising candidate for further research and development.
实验室实验的优点和局限性
One of the main advantages of BPN-15606 for lab experiments is its ability to modulate the activity of specific enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that BPN-15606 is a relatively new compound, and further research is needed to fully understand its effects and potential applications.
未来方向
There are several future directions for research on BPN-15606. One area of interest is in the development of more potent and selective inhibitors of beta-secretase and cathepsin D. This could lead to the development of more effective treatments for Alzheimer's disease and cancer. Another area of interest is in the study of the long-term effects of BPN-15606 on cognitive function and tumor growth. Finally, research is needed to fully understand the mechanism of action of BPN-15606 and its potential applications in other areas of scientific research.
合成方法
The synthesis of BPN-15606 involves several steps and requires the use of specialized equipment and reagents. The first step involves the synthesis of 3-bromophenol, which is then reacted with 2-methoxy-5-nitrobenzoyl chloride to form 2-(3-bromophenoxy)-5-nitrobenzoic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-3-methylbutyric acid to form BPN-15606.
科学研究应用
BPN-15606 has been found to have potential applications in various scientific research fields. One of the primary areas of interest is in the study of Alzheimer's disease. BPN-15606 has been shown to reduce the activity of certain enzymes that are involved in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease. This reduction in enzyme activity has been shown to lead to a reduction in amyloid plaque formation and an improvement in cognitive function in animal models.
Another area of interest is in the study of cancer. BPN-15606 has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition has been shown to lead to a reduction in tumor growth and an improvement in survival rates in animal models.
属性
IUPAC Name |
2-(3-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O5/c1-10(24-13-5-3-4-11(17)8-13)16(20)18-14-9-12(19(21)22)6-7-15(14)23-2/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYIKVALDCSCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(2-methoxy-5-nitrophenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxyphenyl)-3-{1-[3-(1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5156393.png)
![1-(1-ethyl-1H-benzimidazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5156408.png)
![2-chloro-N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5156418.png)

![8-(9H-fluoren-2-ylmethyl)-3-isopropyl-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5156431.png)
![2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5156437.png)
![4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5156445.png)

![4-methyl-N-[3-(2-pyridinyl)propyl]nicotinamide bis(trifluoroacetate)](/img/structure/B5156455.png)

![2-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5156463.png)
![1-(2-fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B5156468.png)
![2,4-dichloro-N-{5-[(4-methoxy-3-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5156470.png)
![(3R*,4R*)-1-(4-biphenylylmethyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5156501.png)